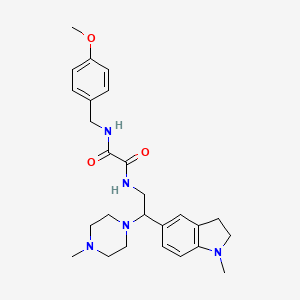

N1-(4-methoxybenzyl)-N2-(2-(1-methylindolin-5-yl)-2-(4-methylpiperazin-1-yl)ethyl)oxalamide

描述

N1-(4-methoxybenzyl)-N2-(2-(1-methylindolin-5-yl)-2-(4-methylpiperazin-1-yl)ethyl)oxalamide is a synthetic oxalamide derivative characterized by a central oxalamide scaffold substituted with a 4-methoxybenzyl group at the N1 position and a complex N2 side chain containing 1-methylindoline and 4-methylpiperazine moieties. While its exact pharmacological profile remains under investigation, structural analogs of oxalamides are widely studied for applications in flavoring agents (e.g., umami enhancers) and therapeutic compounds (e.g., antiviral or anticancer agents) .

属性

IUPAC Name |

N-[(4-methoxyphenyl)methyl]-N'-[2-(1-methyl-2,3-dihydroindol-5-yl)-2-(4-methylpiperazin-1-yl)ethyl]oxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H35N5O3/c1-29-12-14-31(15-13-29)24(20-6-9-23-21(16-20)10-11-30(23)2)18-28-26(33)25(32)27-17-19-4-7-22(34-3)8-5-19/h4-9,16,24H,10-15,17-18H2,1-3H3,(H,27,32)(H,28,33) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AAKYZADFSCJAFS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCN(CC1)C(CNC(=O)C(=O)NCC2=CC=C(C=C2)OC)C3=CC4=C(C=C3)N(CC4)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H35N5O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

465.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of N1-(4-methoxybenzyl)-N2-(2-(1-methylindolin-5-yl)-2-(4-methylpiperazin-1-yl)ethyl)oxalamide typically involves multiple steps, starting from commercially available precursors. The key steps include:

Formation of the Indoline Derivative: The synthesis begins with the preparation of the indoline derivative, which involves the cyclization of an appropriate precursor under acidic or basic conditions.

Formation of the Piperazine Derivative: The piperazine derivative is synthesized by reacting piperazine with a suitable alkylating agent.

Coupling Reaction: The indoline and piperazine derivatives are then coupled using a suitable coupling reagent, such as carbodiimide, to form the oxalamide linkage.

Final Assembly:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

化学反应分析

Types of Reactions

N1-(4-methoxybenzyl)-N2-(2-(1-methylindolin-5-yl)-2-(4-methylpiperazin-1-yl)ethyl)oxalamide can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.

Substitution: Nucleophilic substitution reactions can occur at the aromatic rings or the piperazine moiety, leading to the formation of substituted derivatives.

Common Reagents and Conditions

Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide under acidic or basic conditions.

Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.

Substitution: Halogenating agents, nucleophiles such as amines or thiols, and appropriate solvents like dichloromethane or ethanol.

Major Products

The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the original compound, each with potentially unique properties and applications.

科学研究应用

N1-(4-methoxybenzyl)-N2-(2-(1-methylindolin-5-yl)-2-(4-methylpiperazin-1-yl)ethyl)oxalamide has several scientific research applications:

Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent, particularly in the treatment of neurological disorders and cancers.

Biological Research: It is used as a tool compound to study various biological pathways and molecular targets.

Pharmacology: The compound is evaluated for its pharmacokinetic and pharmacodynamic properties, including its absorption, distribution, metabolism, and excretion (ADME) profile.

Industrial Applications: It may be used in the development of new materials or as a precursor in the synthesis of more complex molecules.

作用机制

The mechanism of action of N1-(4-methoxybenzyl)-N2-(2-(1-methylindolin-5-yl)-2-(4-methylpiperazin-1-yl)ethyl)oxalamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator of these targets, modulating various biochemical pathways. The exact pathways and targets depend on the specific application and context of use.

相似化合物的比较

Comparison with Similar Compounds

Structural and Functional Analogues

A comparative analysis with structurally related oxalamides reveals key differences in substitution patterns and biological activity (Table 1):

Key Observations :

In contrast, S336’s pyridyl and dimethoxybenzyl groups enhance its flavor-enhancing properties by mimicking glutamate receptors (e.g., TAS1R1/TAS1R3) . BNM-III-170’s guanidinomethyl and indenyl moieties optimize its antiviral activity by mimicking CD4 receptor interactions .

Metabolic Stability: S336 undergoes rapid hepatic metabolism without amide bond cleavage, suggesting non-toxic breakdown pathways .

Safety Profiles: Regulatory approvals for S336 (NOEL = 100 mg/kg/day in rats) highlight the safety of dimethoxybenzyl-pyridyl oxalamides . Similar evaluations for the target compound are pending but critical due to its novel indoline-piperazine architecture.

生物活性

N1-(4-methoxybenzyl)-N2-(2-(1-methylindolin-5-yl)-2-(4-methylpiperazin-1-yl)ethyl)oxalamide is a synthetic compound with a complex molecular structure that has garnered attention for its potential biological activities. Its unique combination of functional groups, including an oxalamide moiety, suggests various pharmacological applications, particularly in the fields of neuropharmacology and medicinal chemistry.

Molecular Structure and Characteristics

The compound's molecular formula is , with a molecular weight of approximately 436.5 g/mol. The structure features a methoxybenzyl group, an indoline moiety, and a piperazine ring, which may contribute to its biological activity through diverse mechanisms.

| Property | Value |

|---|---|

| Molecular Formula | C25H32N4O3 |

| Molecular Weight | 436.5 g/mol |

| CAS Number | 921923-69-5 |

| Chemical Structure | Structure |

The biological activity of this compound is primarily attributed to its interaction with various receptors in the central nervous system. Preliminary studies indicate that this compound may exhibit affinity for neurokinin receptors, which are involved in several neuropsychiatric disorders.

Key Mechanisms:

- Receptor Binding: The presence of the piperazine and indoline groups suggests potential interactions with neurotransmitter receptors, possibly modulating pathways related to mood and anxiety.

- Neuroprotective Effects: Research indicates that oxalamides can have neuroprotective properties, potentially reducing neuronal damage in conditions such as neurodegenerative diseases.

Case Studies and Research Findings

-

Neurokinin Receptor Studies:

- A study evaluated the binding affinity of this compound to neurokinin receptors using radiolabeled ligand binding assays. The results indicated significant receptor binding, suggesting its potential role as a therapeutic agent in managing conditions like depression and anxiety disorders.

-

Antioxidant Activity:

- In vitro studies demonstrated that this compound exhibited antioxidant properties, which could contribute to its neuroprotective effects by scavenging free radicals and reducing oxidative stress.

-

Cytotoxicity Assays:

- Cytotoxicity assays conducted on various cancer cell lines revealed that the compound has selective cytotoxic effects, indicating potential applications in cancer therapy. The mechanism appears to involve apoptosis induction through mitochondrial pathways.

Comparative Analysis with Similar Compounds

A comparative analysis with structurally similar compounds provides insight into the unique biological activities of this compound.

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| N1-(4-fluorophenyl)-N2-(2-(1-methylindolin-5-yl)-2-piperidin-1-yl)oxalamide | Contains fluorophenyl group | Neurokinin receptor antagonist |

| N1-(3,4-dimethoxyphenyl)-N2-(pyrimidin-5-yl)oxalamide | Includes pyrimidine ring | Investigated for anti-cancer activity |

| N1-(2,4-Dimethoxybenzyl)-N2-(2-pyridin-2-YL)ethyl)oxalamide | Dimethoxy substitution | Flavoring agent; low biological activity |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。